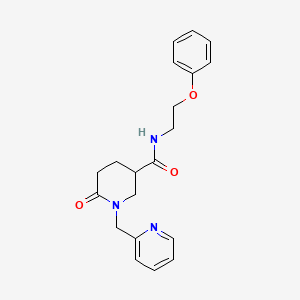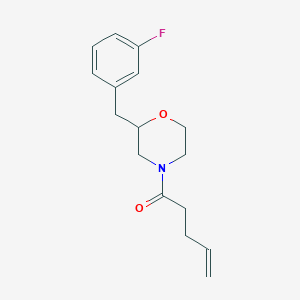![molecular formula C21H21NO3 B6034224 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as EPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPC is a member of the family of cyclohexanedione derivatives, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but it is thought to involve the formation of a chelate complex with metal ions. The formation of this complex may lead to changes in the electronic and structural properties of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, resulting in its fluorescence emission.
Biochemical and Physiological Effects:
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity in vitro. However, its effects on living organisms have not been extensively studied. 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its high selectivity for copper(II) ions, which makes it a useful tool for metal ion detection in biological systems. However, 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has a relatively low quantum yield and may require high concentrations for optimal fluorescence emission. Additionally, 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione may undergo photobleaching under prolonged exposure to light, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One area of interest is the development of more efficient and selective metal ion probes based on the structure of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. Additionally, the potential antioxidant and neuroprotective effects of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione may warrant further investigation in vivo. Finally, the synthesis of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione derivatives with improved properties may lead to the development of new tools for biological research.
Métodos De Síntesis
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be synthesized through a multi-step reaction starting from 2-ethoxybenzaldehyde and cyclohexane-1,3-dione. The synthesis involves the condensation of the two starting materials followed by subsequent reduction and cyclization steps. The final product is obtained as a yellow crystalline solid with a melting point of 170-172°C.
Aplicaciones Científicas De Investigación
2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its use as a fluorescent probe for the detection of metal ions. 2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to selectively bind to copper(II) ions and emit fluorescence, making it a useful tool for metal ion detection in biological systems.
Propiedades
IUPAC Name |
2-[(2-ethoxyphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21-11-7-6-10-18(21)22-14-17-19(23)12-16(13-20(17)24)15-8-4-3-5-9-15/h3-11,14,16,23H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHINFNLUIIBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6034141.png)
![ethyl {2-oxo-3-[(3-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6034146.png)

![2-hydroxy-5-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6034154.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B6034161.png)
![2-{2-[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6034170.png)
![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6034191.png)
![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)
![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)